molecular formula C26H19N3O3S B5024758 3-methoxy-N-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide

3-methoxy-N-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide

Cat. No.: B5024758
M. Wt: 453.5 g/mol
InChI Key: BGGUQVMODYUFRD-UHFFFAOYSA-N
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Description

3-methoxy-N-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide is a complex organic compound that features a benzamide core substituted with a methoxy group, a naphthyl group, and a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzoxazole Core: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.

    Attachment of the Naphthyl Group: The naphthyl group can be introduced via a Friedel-Crafts acylation reaction using naphthalene and an acyl chloride.

    Formation of the Carbamothioyl Linkage: This involves the reaction of the benzoxazole derivative with a thiourea compound under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 3-hydroxy-N-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide.

    Reduction: 3-methoxy-N-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]carbamothioyl}benzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-methoxy-N-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzoxazole moiety.

    Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.

    Industry: Used in the development of advanced materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of 3-methoxy-N-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The benzoxazole moiety can interact with DNA, potentially leading to anti-cancer effects by interfering with DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-N-naphthalen-1-yl-benzamide: Similar structure but lacks the benzoxazole moiety.

    3-methoxy-2-naphthol: Similar naphthyl and methoxy groups but lacks the benzamide and benzoxazole moieties.

    Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Contains a naphthyl group and benzamide moiety but has a triazole ring instead of benzoxazole.

Uniqueness

3-methoxy-N-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide is unique due to the combination of its benzamide, methoxy, naphthyl, and benzoxazole moieties, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

3-methoxy-N-[(2-naphthalen-2-yl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3O3S/c1-31-21-8-4-7-18(14-21)24(30)29-26(33)27-20-11-12-23-22(15-20)28-25(32-23)19-10-9-16-5-2-3-6-17(16)13-19/h2-15H,1H3,(H2,27,29,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGUQVMODYUFRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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